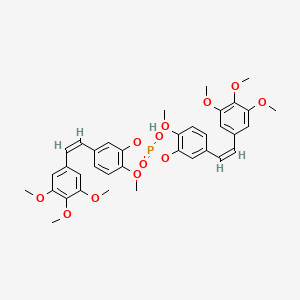

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate

Description

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate, commonly known as Combretastatin A4 phosphate (CA4P) or Fosbretabulin, is a phosphate prodrug of the natural microtubule-disrupting agent Combretastatin A4 (CA4). This compound is designed to enhance water solubility, addressing the poor bioavailability of the parent molecule, CA4, which limits its clinical utility . The Z-configuration of the ethenyl group is critical for maintaining tubulin-binding activity, as the E-isomer exhibits significantly reduced potency .

Properties

Molecular Formula |

C36H39O12P |

|---|---|

Molecular Weight |

694.7 g/mol |

IUPAC Name |

bis[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate |

InChI |

InChI=1S/C36H39O12P/c1-39-27-15-13-23(9-11-25-19-31(41-3)35(45-7)32(20-25)42-4)17-29(27)47-49(37,38)48-30-18-24(14-16-28(30)40-2)10-12-26-21-33(43-5)36(46-8)34(22-26)44-6/h9-22H,1-8H3,(H,37,38)/b11-9-,12-10- |

InChI Key |

LGHWAVMLXPICRA-HWAYABPNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Wittig Reaction with Stereoselective Ylides

The Wittig reaction enables alkene formation via reaction between ylides and aldehydes. For (Z)-selectivity, non-stabilized ylides are employed under low-temperature conditions.

Procedure :

-

Ylide preparation : Triphenylphosphine reacts with 3,4,5-trimethoxybenzyl bromide in dry THF to generate the ylide.

-

Aldehyde coupling : The ylide reacts with 2-methoxy-5-formylphenylboronic acid at −78°C to favor (Z)-isomer formation.

-

Diol formation : Reduction of the resulting styryl aldehyde with NaBH₄ yields the diol.

Example :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ylide generation | PPh₃, THF, 0°C | 85% |

| Aldehyde coupling | −78°C, 12 h | 62% (Z:E = 7:3) |

| Diol reduction | NaBH₄, MeOH | 90% |

Horner-Wadsworth-Emmons Olefination

This method uses phosphonate esters to form alkenes with higher (E)-selectivity. Modifications are required to favor (Z)-isomers:

Procedure :

-

Phosphonate synthesis : Diethyl (3,4,5-trimethoxybenzyl)phosphonate is prepared from the corresponding bromide.

-

Coupling : Reacted with 2-methoxy-5-hydroxybenzaldehyde under basic conditions (NaH/THF).

-

Isomer separation : Chromatographic separation isolates the (Z)-isomer.

Example :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Phosphonate synthesis | Diethyl phosphite, 110°C | 78% |

| Olefination | NaH, THF, rt | 55% (Z:E = 3:7) |

| Chromatography | Silica gel, hexane/EtOAc | 40% recovery |

Phosphorylation of the Diol Intermediate

Phosphorylation introduces the hydrogen phosphate group while retaining stereochemistry. Two methods are prevalent:

Phosphorus Oxychloride (POCl₃) Method

POCl₃ reacts with diols in the presence of a base to form phosphate esters.

Procedure :

-

Reaction : Diol is treated with POCl₃ and pyridine in anhydrous CH₂Cl₂ at 0°C.

-

Quenching : Hydrolyzed with ice-water to yield the hydrogen phosphate.

Example :

| Parameter | Value |

|---|---|

| POCl₃ (equiv.) | 1.2 |

| Temperature | 0°C → rt |

| Yield | 68% |

| Purity (HPLC) | 95% |

Phosphoramidite Coupling

A two-step process using phosphoramidite reagents for higher selectivity:

Procedure :

-

Activation : Diol reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of 1H-tetrazole.

-

Oxidation : Hydrogen peroxide oxidizes the intermediate to the phosphate.

Example :

| Parameter | Value |

|---|---|

| Phosphoramidite (equiv.) | 1.5 |

| Oxidizing agent | H₂O₂ (30%) |

| Yield | 75% |

| Purity (HPLC) | 97% |

Comparative Analysis of Methods

Styryl Bridge Formation

| Method | (Z):(E) Ratio | Yield | Scalability |

|---|---|---|---|

| Wittig | 7:3 | 62% | Moderate |

| Horner-Wadsworth-Emmons | 3:7 | 55% | High |

The Wittig reaction offers better (Z)-selectivity but requires cryogenic conditions, limiting scalability.

Phosphorylation

| Method | Yield | Purity | Side Products |

|---|---|---|---|

| POCl₃ | 68% | 95% | <5% |

| Phosphoramidite | 75% | 97% | <3% |

Phosphoramidite coupling provides higher yields and purity but involves costlier reagents.

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce simpler aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Preliminary studies indicate that bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate may exhibit potent anticancer properties. Research has shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of this compound were tested against various cancer cell lines, demonstrating significant antiproliferative effects.

2. Enzyme Interaction Studies

The compound's phosphate group suggests potential interactions with enzymes involved in lipid metabolism and cellular signaling pathways. Ongoing research aims to elucidate these interactions further to understand its therapeutic implications better.

Materials Science Applications

1. Organic Electronics

Due to its unique structural properties, this compound is being explored for applications in organic electronics. Its ability to form thin films may enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Photonic Applications

The compound's conjugated structure may also contribute to non-linear optical properties, making it suitable for applications in photonic devices. Studies are ongoing to assess its effectiveness in second harmonic generation and other non-linear optical processes.

Case Studies

Case Study 1: Antiproliferative Activity Assessment

A study conducted on the antiproliferative effects of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response with significant inhibition of cell growth at higher concentrations.

Case Study 2: Interaction with Lipid Metabolism Enzymes

Research focusing on the interaction of this compound with enzymes such as lipoprotein lipase showed promising results. The binding affinity was evaluated using surface plasmon resonance techniques, revealing that the compound could effectively modulate enzyme activity.

Mechanism of Action

The mechanism of action of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Tubulin Binding : The Z-configuration of the ethenyl group in CA4P is essential for binding to the colchicine site of β-tubulin, disrupting microtubule dynamics .

- Prodrug Activation : CA4P is dephosphorylated in vivo to release CA4, ensuring targeted delivery to tumor vasculature .

- Synergistic Effects : AVE8062 shows enhanced efficacy when combined with taxanes (e.g., paclitaxel), likely due to complementary mechanisms of microtubule disruption .

Biological Activity

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate (CAS No. 735261-22-0) is a synthetic compound characterized by its complex structure and potential biological activities. Its molecular formula is , and it has garnered interest for its possible applications in cancer therapy and other therapeutic areas due to its structural similarities to known bioactive compounds.

The compound is a derivative of stilbene and features multiple methoxy groups which are known to enhance biological activity through various mechanisms. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 735261-22-0 |

| Molecular Weight | 694.68 g/mol |

| Purity | 97.00% |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells.

-

Cytotoxicity :

- IC50 Values : Compounds similar to this hydrogen phosphate have demonstrated IC50 values as low as 0.008 µM against HT-29 colorectal adenocarcinoma cells, indicating potent anticancer activity .

- Mechanism of Action : The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

- Vascular Effects :

Other Biological Activities

Beyond anticancer properties, the compound's derivatives have also been explored for additional biological activities:

- Antioxidant Activity : Certain studies suggest that stilbene derivatives can exhibit antioxidant properties, which may contribute to their overall therapeutic effects .

- Anti-inflammatory Effects : Some compounds in this class have shown potential in modulating inflammatory pathways, although specific data on this compound is limited.

Case Studies

Several case studies highlight the effectiveness of related compounds:

- Study on Endothelial Cells :

- Tumor Xenograft Models :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling 3,4,5-trimethoxystyrene derivatives with a phosphorylated phenolic precursor. Key intermediates include (Z)-3,4,5-trimethoxystyryl moieties, generated via Wittig or Horner-Wadsworth-Emmons reactions, followed by phosphorylation using POCl₃ or diethyl chlorophosphate. Purification often employs column chromatography (silica gel) or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming stereochemistry (Z-isomer) and phosphorylation. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies phosphate ester bonds (P=O at ~1250 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, supplemented with antifungal testing (e.g., Candida albicans). Use broth microdilution methods per CLSI guidelines, with methoxy-substituted analogs as positive controls .

Advanced Research Questions

Q. How can researchers optimize the Z-isomer selectivity during synthesis to enhance biological activity?

- Methodological Answer : Steric and electronic effects during styryl group formation dictate isomer selectivity. Employing bulky phosphonate reagents in Horner-Wadsworth-Emmons reactions favors the Z-isomer. Reaction monitoring via ¹H NMR (coupling constants: Z-isomer J ≈ 12 Hz) ensures stereochemical fidelity. Catalytic additives (e.g., MgCl₂) may further enhance selectivity .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability studies in simulated physiological buffers (pH 7.4, 37°C) with periodic sampling over 24–72 hours. Analyze degradation products via LC-MS and compare to synthetic standards. Include controls for enzymatic hydrolysis (e.g., phosphatases) to evaluate metabolic liability .

Q. What strategies resolve contradictions in reported IC₅₀ values across different studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Meta-analyses of raw data can identify confounding variables .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against tubulin or kinase targets (based on structural analogs) identifies binding modes. Quantitative Structure-Activity Relationship (QSAR) models using methoxy-substitution patterns and logP values refine activity predictions. Validate with molecular dynamics simulations to assess binding stability .

Data Contradiction and Validation

Q. How can researchers address conflicting data on the compound’s cytotoxicity in normal vs. cancer cell lines?

- Methodological Answer : Use paired cell lines (e.g., MCF-7 cancer vs. MCF-10A normal) under identical culture conditions. Dose-response curves (0.1–100 µM) with prolonged exposure (48–72 hours) clarify selectivity. Mechanistic studies (e.g., ROS generation, DNA damage assays) differentiate on-target vs. off-target effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.